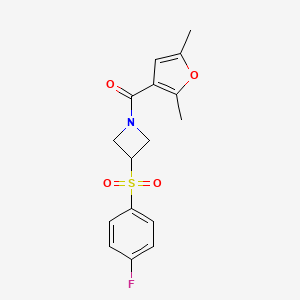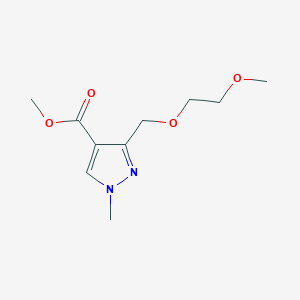
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate, also known as MRC, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MRC is a white crystalline powder that is soluble in organic solvents such as methanol and dichloromethane. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate is not fully understood. However, studies have shown that Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate inhibits the production of inflammatory mediators such as prostaglandins and cytokines. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. In addition, Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has also been shown to have antioxidant and hepatoprotective effects. In addition, Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate is also stable under normal laboratory conditions. However, Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, the mechanism of action of Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate is not fully understood, which can make it difficult to design experiments to investigate its effects.
未来方向
For the study of Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate include investigating its potential use in the treatment of cancer and Alzheimer's disease and further elucidating its mechanism of action.
合成方法
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate can be synthesized using various methods, including the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chloromethyl methyl ether in the presence of sodium hydride. Another method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chloromethyl ethyl ether followed by the reaction with methoxyethanol. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate can also be synthesized using the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chloromethyl ethyl ether followed by the reaction with sodium methoxide and methanol.
科学研究应用
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been shown to have antioxidant and hepatoprotective effects.
属性
IUPAC Name |
methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-12-6-8(10(13)15-3)9(11-12)7-16-5-4-14-2/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPJNRPMLDTTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCCOC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

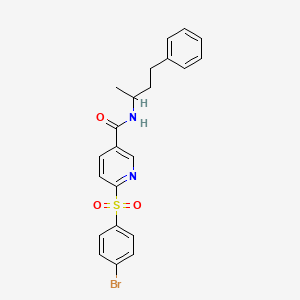
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2919805.png)
![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2919806.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)quinoline-8-sulfonamide](/img/structure/B2919808.png)

![N-(3-(7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2919812.png)
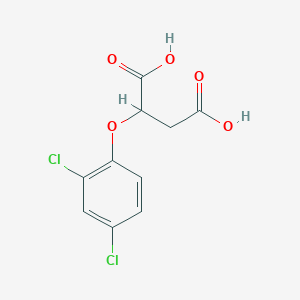
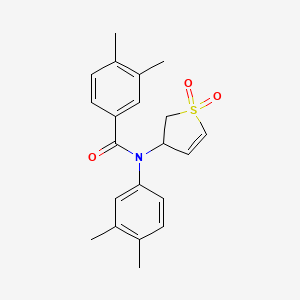

![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylbut-2-ynamide](/img/structure/B2919818.png)
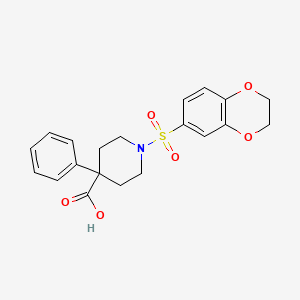
![2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919822.png)
